1,3-Propane-d6-dithiol is a stable isotopic variant of 1,3-propanedithiol, where the hydrogen atoms are replaced with deuterium. This compound is classified as a dithiol, characterized by the presence of two thiol (-SH) groups attached to a propane backbone. It is primarily used in organic synthesis and analytical chemistry, particularly for its role in protecting carbonyl compounds.
1,3-Propane-d6-dithiol can be synthesized from commercially available precursors or purchased from chemical suppliers. It falls under the category of organosulfur compounds, specifically dithiols, which are known for their reactivity in various chemical transformations. The compound's unique isotopic labeling makes it valuable in studies requiring precise tracking of molecular interactions and transformations.
1,3-Propane-d6-dithiol can be synthesized through several methods:
The synthesis usually requires inert atmosphere conditions to prevent oxidation and ensure high yields. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the purity and yield of the synthesized product.
The molecular structure of 1,3-propane-d6-dithiol consists of a three-carbon chain (propane) with two thiol groups at the terminal positions:
1,3-Propane-d6-dithiol participates in various chemical reactions:
The reactions are typically conducted under mild conditions to prevent degradation of sensitive substrates. The use of Lewis acids or Brønsted acids as catalysts is common to enhance reaction rates and selectivity.
The mechanism by which 1,3-propane-d6-dithiol functions primarily involves its ability to form stable thioacetal linkages with carbonyl compounds. This process generally follows these steps:
This mechanism allows for the protection of carbonyl functionalities during subsequent reaction steps without interference from other reactive species.
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and phase transitions .
1,3-Propane-d6-dithiol is widely utilized in scientific research for various applications:
1,3-Propane-d6-dithiol (CAS 1219803-51-6) is a deuterium-labeled analog of propane-1,3-dithiol (C3H8S2), where all six aliphatic hydrogen atoms are replaced by deuterium (D). Its molecular formula is C3H2D6S2, with a molecular weight of 114.26 g/mol [3] [4] [9]. The structure features deuterated methylene groups (–CD2–) flanking a central methylene unit, retaining the dithiol functionality (–SH) at both termini. Key characteristics include:
Table 1: Structural Properties of 1,3-Propane-d6-dithiol
Property | Value |
---|---|
Molecular Formula | C3H2D6S2 |
IUPAC Name | 1,1,2,2,3,3-Hexadeuteriopropane-1,3-dithiol |
SMILES | [2H]C([2H])(S)C([2H])([2H])C([2H])([2H])S |
Molecular Weight | 114.26 g/mol |
Isotopic Purity | ≥98 atom % D |
Deuterated organosulfur compounds emerged in the 1960s with advancements in isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy. Early syntheses focused on H/D exchange reactions using D2O or metal deuterides, but these methods lacked selectivity for aliphatic hydrogens [7]. The development of Grignard–D2O quenching and catalytic deuteration techniques enabled site-specific labeling, as seen in precursors like 1,3-propane-d6-diol [7].
1,3-Propane-d6-dithiol was first synthesized to address:
Commercial availability post-2010 (e.g., MedChemExpress, LGC Standards) followed optimized routes like thiol-disulfide exchange with D6-propane derivatives [3] [9].
This deuterated dithiol is indispensable in:
Table 2: Synthetic Applications of 1,3-Propane-d6-dithiol
Application | Reaction Type | Key Use Case |
---|---|---|
Carbonyl Protection | Thioacetalization | Synthesis of deuterated dithianes for umpolung strategies |
KIE Studies | Mechanism Probes | Quantifying C–H vs. C–D bond cleavage rates |
Organometallic Complexes | Ligand Synthesis | Modeling [FeFe]-hydrogenase active sites |
Deuterated dithiols like 1,3-propane-d6-dithiol provide unmatched precision in mechanistic investigations. Their strategic deuteration avoids isotopic dilution, making them vital for tracking molecular transformations in complex systems. [3] [6] [9]
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1